Liothyronine

Catalog No.
S533244
CAS No.
6893-02-3
M.F
C15H12I3NO4
M. Wt
650.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liothyronine

CAS Number

6893-02-3

Product Name

Liothyronine

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C15H12I3NO4

Molecular Weight

650.97 g/mol

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1

InChI Key

AUYYCJSJGJYCDS-LBPRGKRZSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])[NH3+])I)I)O

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble
In water, 3.958 mg/l at 37 °C.
Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.

Synonyms

3,3',5-Triiodothyronine, Cytomel, Liothyronine, Liothyronine Sodium, T3 Thyroid Hormone, Thyroid Hormone, T3, Triiodothyronine

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O

Description

The exact mass of the compound Liothyronine is 650.79 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly solublein water, 3.958 mg/l at 37 °c.soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. insoluble in propylene glycol.11.4 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Thyroxine - Thyronines. It belongs to the ontological category of iodothyronine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Thyroid Function

  • Mechanism of Action

    Researchers use liothyronine to study how thyroid hormones work at the cellular level. They can investigate how T3 binds to receptors, regulates gene expression, and influences various metabolic processes .

  • Thyroid Hormone Regulation

    Liothyronine helps researchers understand the feedback loop that regulates thyroid hormone production. By studying how T3 levels influence the hypothalamus and pituitary gland, scientists can gain insights into the complex hormonal pathways controlling metabolism .

Investigating Cellular Processes

  • Metabolic Effects

    Liothyronine's role in regulating metabolism makes it a valuable tool for studying cellular processes like energy expenditure, heat production, and nutrient utilization. Researchers can use T3 to explore how thyroid hormones influence different tissues and organs .

  • Cellular Differentiation and Development

    T3 plays a crucial role in cellular differentiation and development. Researchers can use liothyronine to investigate how it influences the growth, maturation, and specialization of various cell types during embryonic development and organogenesis .

Exploring Therapeutic Applications

  • Thyroid Hormone Replacement Therapy

    While levothyroxine (T4) is the standard treatment for hypothyroidism, researchers are exploring the use of liothyronine, either alone or in combination with T4, for specific patient groups who may not respond adequately to T4 therapy alone .

  • Non-Thyroidal Conditions

    Preliminary research is investigating the potential use of liothyronine for conditions beyond hypothyroidism, such as obesity, depression, and non-healing wounds. However, more research is needed to determine its efficacy and safety in these contexts .

Liothyronine is a synthetic form of the thyroid hormone triiodothyronine, commonly referred to as T3. Its chemical formula is C15H12I3NO4C_{15}H_{12}I_{3}NO_{4}, and it is primarily utilized in the treatment of hypothyroidism and myxedema coma. Liothyronine acts by replacing or supplementing the thyroid hormone that the body is unable to produce adequately, thereby regulating various physiological processes including metabolism, growth, and development . The compound is known for its high potency compared to other thyroid hormones, making it effective even at lower doses .

Liothyronine binds to specific thyroid hormone receptors (TRs) located in the nucleus of target cells []. This binding triggers changes in gene expression, regulating various cellular processes like:

  • Metabolic rate
  • Heat production
  • Growth and development
  • Heart rate
  • Brain function

The specific effects of T3 depend on the target tissue and the concentration of the hormone.

  • Thyrotoxicosis: Symptoms include weight loss, anxiety, heart palpitations, and tremors.
  • Bone loss

Liothyronine undergoes several metabolic transformations in the body. It is primarily metabolized in the liver through deiodination to form diiodothyronine and monoiodothyronine. These metabolites are subsequently conjugated with glucuronides and sulfates. The metabolic process releases iodine, which can be reabsorbed by thyroid cells for further hormone synthesis . The half-life of liothyronine ranges from 1 to 2 days, with elimination primarily occurring through the kidneys .

Liothyronine exerts its biological effects by binding to thyroid hormone receptors located in various tissues. This binding initiates a cascade of events that leads to increased transcription of genes involved in metabolism, protein synthesis, and cellular growth. Notably, liothyronine enhances the body's sensitivity to catecholamines, such as adrenaline, thereby influencing cardiovascular function and energy expenditure . Additionally, it plays a role in neurogenesis and synaptic development within the central nervous system .

Liothyronine can be synthesized through various chemical methods involving the iodination of tyrosine derivatives. One common approach involves the use of iodine reagents to introduce iodine atoms into the tyrosine structure under controlled conditions. This process may include steps such as protection of functional groups, iodination, and subsequent deprotection to yield the final product . The synthetic route must ensure high purity and yield due to the compound's clinical significance.

Liothyronine is primarily prescribed for:

  • Hypothyroidism: To replace deficient thyroid hormone levels.
  • Myxedema Coma: A severe form of hypothyroidism requiring immediate intervention.
  • Thyroid Cancer: As part of ablative therapy post-thyroidectomy.
  • Goiter Treatment: To reduce thyroid size in certain conditions .

Moreover, it has been studied for its potential in enhancing antidepressant efficacy in patients with major depressive disorder who do not respond adequately to standard treatments .

Liothyronine may interact with various medications that affect its absorption or efficacy. Notable interactions include:

  • Antacids and Supplements: Products containing aluminum or magnesium can decrease liothyronine absorption.
  • Bile Acid-Binding Resins: Medications such as cholestyramine can interfere with its bioavailability.
  • Other Thyroid Hormones: Concurrent use with levothyroxine may necessitate dose adjustments due to overlapping effects on thyroid function .

Monitoring interactions is crucial for optimizing treatment outcomes and minimizing adverse effects.

Liothyronine's unique properties can be compared with other thyroid hormones:

CompoundChemical FormulaKey Characteristics
LevothyroxineC15H11I4NNaO4C_{15}H_{11}I_{4}NNaO_{4}A prohormone converted to T3; longer half-life; used primarily for hypothyroidism.
DiiodothyronineC15H12I2NO4C_{15}H_{12}I_{2}NO_{4}A metabolite of T3; less potent than liothyronine; involved in feedback regulation.
ThyroxineC15H11I4NNaO4C_{15}H_{11}I_{4}NNaO_{4}The inactive form (T4) that is converted into T3; used for long-term therapy.

Liothyronine stands out due to its direct action as an active hormone, providing rapid therapeutic effects compared to its counterparts like levothyroxine which requires conversion before exerting effects on metabolism .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

CRYSTALS

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

650.7901 g/mol

Monoisotopic Mass

650.7901 g/mol

Boiling Point

563 ºC at 760 mmHg

Heavy Atom Count

23

LogP

3
log Kow = 0.93

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides, /hydrogen iodide/.

Appearance

Solid powder

Melting Point

230 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06LU7C9H1V

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Liothyronine is officially approved for the following indications: - Replacement therapy in primary (thyroidal), secondary (pituitary) and tertiary (hypothalamic) congenital or acquired hypothyroidism. - As an adjunct therapy to surgery and radioiodine in the management of thyroid cancer. - As a diagnostic agent in suppression tests for mild hyperthyroidism or thyroid gland autonomy. In general terms, exogenous liothyronine is used to replace insufficient hormonal production and restore T3 plasma levels. The lack of liothyronine can be presented as a pale and puffy face, coarse, brittle hair, dry skin, croaky voice and constipation as well as irregular periods, drowsiness, and lethargy. Liothyronine should never be used in the suppression of benign nodules and nontoxic diffuse goiter in iodine-sufficient patients nor in the treatment of hyperthyroidism during the recovery phase of subacute thyroiditis.
FDA Label

Livertox Summary

Thyroid hormones used therapeutically include crude thyroid extracts as well as synthetic forms of L-thyroxine (levothyroxine, T4) and L-triiodothyronine (liothyronine, T3). Thyroid hormone plays an essential role in growth and development and regulates multiple metabolic processes that are responsible for functional homeostasis. When given in high doses, thyroid hormone preparations can cause mild serum enzyme elevations. In addition, standard doses of levothyroxine have been linked to rare instances of mild, immunoallergic liver injury.

Drug Classes

Thyroid Agents

Therapeutic Uses

LIOTHYRONINE SODIUM...MAY BE USEFUL...WHEN HYPOTHYROIDISM HAS RECENTLY SUPERVENED FROM OVERTREATMENT WITH ANTITHYROID DRUG OR FOLLOWING TREATMENT WITH RADIOIODINE OR THYROIDECTOMY, & IN RARE EVENT OF COMA DUE TO MYXEDEMA. /LIOTHYRONINE SODIUM/
WITH THIS DOSE /EXPERIMENTAL DOSE OF 1 MG SC ADMIN/, A METABOLIC RATE OF MINUS 40% CAN BE RAISED TO NORMAL WITHIN 24 HR. MAXIMAL RESPONSE OCCURS IN 2 DAYS OR LESS.
Triiodothyronine (liothyronine sodium) may be used occasionally when a quicker onset of action is desired as, for example, in the rare presentation of myexedema coma or for preparing a patient for (131)I therapy for treatment of thyroid cancer.
MEDICATION (VET):: USED FOR...OBESITY, BILATERAL ALOPECIA, ACANTHOSIS, DRY SKIN, WRINKLED SKIN, POOR HAIR COLOR, STRAIGHTNESS IN CURLY HAIR COATS, LACK OF "WIRE" IN WIRE-HAIRED BREEDS, LETHARGY, SLOW GROWTH, UNTHRIFTINESS, LIBIDO LOSS, POOR BREEDING EFFICIENCY, URINARY INCONTINENCE, & LACK OF MENTAL & PHYSICAL VIGOR ESP IN OLDER ANIMALS.
For more Therapeutic Uses (Complete) data for LIOTHYRONINE (12 total), please visit the HSDB record page.

Pharmacology

In hormonal replacement, liothyronine is more potent and present a faster action when compared to levothyroxine but the time of action is significantly shorter. The type of treatment needs to be well evaluated as the fast correction of thyroid hormones in certain diseases presents additional risks such as heart failure.[T457] The onset of activity is observed a few hours after administration and the maximum effect is observed after 2-3 days.[FDA label] Treatment with liothyronine has been shown to produce normal plasma levels of T3 hormone but to have no effect on the T4 plasma concentration.[T463]
Liothyronine is a therapeutic formulation of the primary physiologically active form of endogenous thyroid hormone. In vivo, triiodothyronine enters the nucleus and binds to nuclear thyroid hormone receptors that subsequently bind to thyroid response elements (TREs) located in target genes. Receptor binding by triiodothyronine in combination with recruited coactivators results in maximal transcriptional activation after binding to TREs; in general, binding of thyroid hormone receptor alone to TREs leads to repression of gene transcription (NCI04)

Mechanism of Action

Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism.
LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND.
TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A (THR) [HSA:7067 7068] [KO:K05547 K08362]

Pictograms

Irritant

Irritant

Other CAS

6893-02-3
5714-08-9

Absorption Distribution and Excretion

Thyroid hormones are well absorbed orally. From these hormones, liothyronine is almost completely absorbed and it does not present changes in the absorption rate due to concomitant administration of food.liothyronin Multiple administration of 50 mcg of liothyronine provided a maximal plasma concentration of total T3 of 346 ng/dL in about 2.5 hours with an AUC of 4740 ng.h/dL.
The main elimination of thyroid hormones is known to be done via the kidneys from which less than 2.5% of the excreted drug is represented by the unchanged drug. This elimination route is reduced with age. A portion of the metabolic products of liothyronine is excreted to the bile and gut where they can be part of enterohepatic recirculation.
The reported volume of distribution of liothyronine is reported to be of 0.1-0.2 L/kg.
There are no reports obtaining this value specifically.
WHILE TRIIODOTHYRONINE IS MUCH LESS FIRMLY BOUND /TO PROTEIN THAN IS THYROXINE/, THE QUANTITY THAT IS FREE IS STILL SMALL PERCENTAGE OF TOTAL.
THE DAILY SECRETION OF /TRIIODOTHYRONINE/ IN NORMAL MAN IS APPROXIMATELY...25 UG.
LIOTHYRONINE IS ERRATICALLY ABSORBED FROM GI TRACT, & 30 TO 40% MAY BE RECOVERED FROM STOOLS.
INTESTINAL ABSORPTION OF THYROID HORMONES WERE MARKEDLY DIMINISHED AFTER INTESTINAL BYPASS SURGERY & RESTORED TO NORMAL AFTER REVERSAL OF SHUNT.
Liothyronine sodium is almost completely absorbed from the GI tract (about 95%) following oral administration. /Liothyronine sodium/

Metabolism Metabolites

Liothyronine is mainly metabolized in the liver where it is deiodinated to diiodothyronine and monoiodothyronine followed by conjugation with glucuronides and sulfates. One of the formed metabolites formed by the conjugation and decarboxylation is tiratricol. The iodine released by the metabolism of liothyronine is later taken and used within the thyroid cells.
THE LIVER CONJUGATES THYROXINE & TRIIODOTHYRONINE WITH GLUCURONIC & SULFURIC ACIDS THROUGH THE PHENOLIC HYDROXYL GROUP, & EXCRETES THESE CONJUGATES & SMALL AMT OF FREE COMPOUNDS IN THE BILE.
Triiodothyronine has known human metabolites that include (2S,3S,4S,5R)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
Half Life: 2.5 days

Wikipedia

Triiodothyronine
Irbesartan
Liothyronine
Trifluridine

Drug Warnings

VET: AVOID EXCESSIVE DOSAGE IN CASES WITH WEAK HEARTS.
LIOTHYRONINE LABELED WITH EITHER (125)I OR (131)I...FOR IN VITRO EVALUATION OF THYROID FUNCTION. DUE TO HIGH SPECIFIC ACTIVITY REQUIRED, RADIATION DAMAGE CAN EASILY OCCUR. ... DOSE IS NOT FOR INTERNAL USE.
IN ABSENCE OF HYPERTHYROIDISM, THYROID HORMONES DO NOT IMPROVE SKIN CONDITIONS, MENTAL DEPRESSION, FATIGUE, LETHARGY, IRRITABILITY, NERVOUSNESS, MENSTRUAL IRREGULARITIES, & OTHER ENDOCRINE & REPRODUCTIVE DISORDERS, & THERE IS DANGER THAT UNTOWARD EFFECTS MAY BE PRODUCED.
...THYROID HORMONES /EG, LIOTHYRONINE/ OR MIXTURES CONTAINING THEM SHOULD NOT BE USED WITHOUT SPECIFIC INDICATION OF DEFICIENCY. ...TO EFFECT WEIGHT LOSS IN EUTHYROID OBESE INDIVIDUALS...THYROID HORMONES OR PREPN CONTAINING THEM SHOULD NOT BE USED FOR THIS PURPOSE.
For more Drug Warnings (Complete) data for LIOTHYRONINE (17 total), please visit the HSDB record page.

Biological Half Life

The half-life of liothyronine is reported to be between 1 and 2 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Formation from diiodothyronine: Roche et al., Biochem Biophys Acta 11, 215 (1953). Isoln from thyroid gland and synthesis: Gross, Pitt-Rivers, Biochem J 53, 645 (1953); Roche et al., Bull Soc Chim France 4, 462 (1957); Plati, Wenner, U.S. pat 2,784,222 (1957 to Hoffmann-La Roche); Pitt-Rivers, Gross, U.S. pat 2,823,164 (1958 to Nat Res Dev Corp); Razdan, Wetherill, U.S. pat 2,993,928 (1961 to Glaxo).

General Manufacturing Information

IN DOGS & MAN IT HAS APPROX 2,500 TIMES THE ORAL POTENCY OF OFFICIAL THYROID PREPN.
Possesses 5 times the activity of L-thyroxine.

Analytic Laboratory Methods

USE OF 8-ANILINO-1-NAPHTHALENESULFONIC ACID IN RADIOIMMUNOASSAY OF TRIIODOTHYRONINE.
EVALUATION OF RAPID & SIMPLE TECHNIQUE FOR RADIOIMMUNOASSAY OF TRIIODOTHYRONINE (T3). METHOD CAN BE USED TO AID DIAGNOSIS & MANAGEMENT OF PATIENTS WITH THYROID DISORDERS.
THYROXINE (T4) IS DETECTED BY THIN LAYER CHROMATOGRAPHY. IODO THYRONINE CONTENT OF LIOTHYRONINE SODIUM IS EST BY LIQUID CHROMATOGRAPHY.
ANALYSIS OF SODIUM LEVOTHYROXINE OR SODIUM LIOTHYRONINE IN TABLETS. ACTIVE INGREDIENTS WERE ISOLATED & ANALYZED SPECTROPHOTOMETRICALLY FOLLOWING REDN TO TRIIODIDE ION. METHOD MAY BE APPLIED TO DOSAGE LEVELS AS LOW AS 5 UG.

Clinical Laboratory Methods

RAPID RADIOIMMUNOASSAY OF TRIIODOTHYRONINE ON SEPHADEX G-25 BY THE AMES KIT. SERUM FROM 57 PATIENTS ANALYZED.
SIMULTANEOUS MEASUREMENT OF TRIIODOTHYRONINE & THYROXINE IN UNEXTRACTED SERUM SAMPLES USING A DOUBLE TRACER RADIOIMMUNOASSAY METHOD. COMBINED METHOD APPEARS TO BE ACCURATE, SENSITIVE, SPECIFIC, & TIME SAVING.

Storage Conditions

Commercially available liothyronine sodium tablets should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C. Commercially available liothyronine sodium injection should be stored at 2-8 °C. /Liothyronine sodium/

Interactions

USE OF PROPRANOLOL IN CONJUNCTION WITH REPLACEMENT THERAPY HAS BEEN REPORTED TO DECR RISK OF ARRHYTHMIA & ANGINA...
THYROID COMPOUNDS THAT PRODUCE HYPERMETABOLIC STATE (LIOTHYRONINE...) INCR RATE OF DECAY OF VITAMIN K-DEPENDENT CLOTTING FACTORS, & IN PRESENCE OF ORAL ANTICOAGULANTS /EG, WARFARIN/, NORMAL COMPENSATION BY INCR SYNTHESIS IS PREVENTED.
THERE IS CONSIDERABLE CLINICAL EVIDENCE THAT A PATIENT'S THYROID STATE AFFECTS RESPONSE TO TRICYCLIC ANTIDEPRESSANT DRUGS. ADDITION OF LIOTHYRONINE (25 UG/DAY) MAY PREVENT RELATIVELY LONG LAG TIME THAT OCCURS BEFORE CLINICAL EFFECTIVENESS OF TRICYCLIC ANTIDEPRESSANTS IS OBSERVED.
CHOLESTYRAMINE MAY CAUSE CLINICALLY SIGNIFICANT DECR IN ABSORPTION OF THYROID HORMONE WHEN THESE DRUGS ARE GIVEN SIMULTANEOUSLY. /THYROID HORMONE/
For more Interactions (Complete) data for LIOTHYRONINE (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Gaynes BN, Rush AJ, Trivedi MH, Wisniewski SR, Spencer D, Fava M. The STAR*D study: treating depression in the real world. Cleve Clin J Med. 2008 Jan;75(1):57-66. doi: 10.3949/ccjm.75.1.57. PMID: 18236731.

2. Montalvo JM, Wahner HW, Mayberry WE, Lum RK. Serum triiodothyronine, total thyroxine, and thyroxine to triiodothyronine ratios in paired maternal-cord sera and at one week and one month of age. Pediatr Res. 1973 Aug;7(8):706-11. doi: 10.1203/00006450-197308000-00006. PMID: 4200034.

3. Klubo-Gwiezdzinska J, Wartofsky L. Thyroid emergencies. Med Clin North Am. 2012 Mar;96(2):385-403. doi: 10.1016/j.mcna.2012.01.015. Epub 2012 Feb 17. PMID: 22443982.

4. Rosenthal LJ, Goldner WS, O'Reardon JP. T3 augmentation in major depressive disorder: safety considerations. Am J Psychiatry. 2011 Oct;168(10):1035-40. doi: 10.1176/appi.ajp.2011.10030402. PMID: 21969047.

5. Altshuler LL, Bauer M, Frye MA, Gitlin MJ, Mintz J, Szuba MP, Leight KL, Whybrow PC. Does thyroid supplementation accelerate tricyclic antidepressant response? A review and meta-analysis of the literature. Am J Psychiatry. 2001 Oct;158(10):1617-22. doi: 10.1176/appi.ajp.158.10.1617. PMID: 11578993.

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